Tetranectin is classified as a member of the C-type lectin family, which are proteins that bind carbohydrates in a calcium-dependent manner. It is encoded by the CLEC3B gene located on chromosome 17 in humans . The protein is primarily expressed in the lungs, but it has also been detected in other tissues such as the liver, kidney, and brain .
Tetranectin can be synthesized through recombinant DNA technology. In laboratory settings, it is often produced using mammalian cell lines that have been genetically modified to express the tetranectin gene. The synthesis involves several key steps:
Technical details regarding the purification process often include methods such as ion-exchange chromatography and size-exclusion chromatography to achieve high purity levels necessary for functional studies .
Tetranectin's structure consists of four noncovalently bound polypeptides forming a homotetrameric complex. Each polypeptide contains several functional domains that facilitate its interaction with other proteins and components within the extracellular matrix. The protein exhibits a characteristic C-type lectin fold, which is essential for its binding properties.
The molecular data indicate that tetranectin has a specific binding affinity for plasminogen, which plays a crucial role in fibrinolysis . This interaction suggests a mechanism through which tetranectin may influence tissue remodeling processes.
Tetranectin participates in various biochemical reactions, primarily through its interaction with plasminogen. This binding promotes the activation of plasminogen to plasmin, facilitating the degradation of fibrin clots during tissue repair processes.
Additionally, tetranectin may undergo post-translational modifications such as glycosylation, which can affect its stability and activity . The protein's interactions with other extracellular matrix components also suggest potential roles in cellular signaling pathways related to inflammation and cancer progression.
The mechanism of action of tetranectin involves its role as a mediator in tissue remodeling. By binding to plasminogen, tetranectin enhances fibrinolytic activity, which is crucial during wound healing and tissue regeneration .
Moreover, studies have shown that tetranectin expression increases during osteogenesis, indicating its potential function as a bone matrix protein. This suggests that tetranectin may facilitate mineralization processes by interacting with osteoblasts and promoting their differentiation .
Relevant data from studies indicate that variations in tetranectin levels can correlate with certain diseases, highlighting its potential as a diagnostic biomarker .
Tetranectin has several scientific applications:
The CLEC3B gene, located at chromosomal position 3p21.31 (NCBI Gene ID: 7123), spans approximately 9.8 kilobases and consists of 4 exons [2] [9]. This locus is prone to copy number variations (CNVs), with loss-of-function mutations observed in 88.1% of clear cell renal cell carcinomas (ccRCC), frequently co-occurring with von Hippel-Lindau (VHL) tumor suppressor deletions [5]. CLEC3B exhibits significant evolutionary conservation across tetrapods, sharing high sequence homology with orthologs in mammals, birds, and reptiles. The gene’s synteny—flanked by CRTAP and PDZRN3 genes—is preserved in mammalian genomes, underscoring its functional importance [2].
The CLEC3B promoter contains binding sites for key transcription factors, including SP1, AP-1, and glucocorticoid response elements [9]. Epigenetic studies reveal that promoter hypermethylation correlates with transcriptional silencing in cancers. For example, in ccRCC, aberrant CpG island methylation in the CLEC3B promoter reduces mRNA expression by 78.9% compared to normal tissues [5]. Histone modification markers (e.g., H3K27me3) further contribute to repression, while demethylating agents like 5-aza-2′-deoxycytidine partially restore expression [8].
Table 1: Genomic and Transcriptional Features of CLEC3B
Feature | Detail |
---|---|
Chromosomal Location | 3p21.31 |
Exon Count | 4 |
Transcript Variants | NM003278.3 (full-length), NM001308394.2 (N-terminally truncated) |
Promoter TF Binding Sites | SP1, AP-1, Glucocorticoid Response Elements |
Methylation Silencing | Prevalent in ccRCC, linked to copy number loss |
Tetranectin (UniProt ID: P05452) is a homotrimeric protein with each monomer comprising 202 amino acids (MW: 22.5 kDa). Its quaternary structure is stabilized by a triple α-helical coiled-coil domain encoded by exon 2, which mediates trimerization through hydrophobic interactions and salt bridges [6] [9]. The N-terminal region (residues 1–45) forms a flexible arm, while the C-terminal domain (residues 100–202) adopts a carbohydrate recognition domain (CRD) fold. This trimeric architecture positions the CRDs for symmetric ligand binding, enhancing avidity [1] [6].
The CRD belongs to the C-type lectin superfamily (Pfam: Lectin_C) and features two conserved calcium-binding sites: Site 1 (high-affinity) and Site 2 (low-affinity). Site 1 coordinates Ca²⁺ via residues Glu142, Asn144, Asp150, and Glu155, while Site 2 involves Asp157, Asn159, and Glu165 [1] [4]. Calcium binding induces conformational changes that stabilize the kringle-binding interface. Notably, tetranectin lacks canonical sugar-binding motifs but retains structural homology with collectins like surfactant protein D [1] [9]. Post-translational modifications include N-linked glycosylation at Asn72 and disulfide bridges (Cys156–Cys171, Cys158–Cys170, Cys120–Cys129), with the latter tethering the CRD to the coiled coil [1] [9].
Table 2: Structural Domains of Tetranectin
Domain | Residues | Function | Structural Features |
---|---|---|---|
Signal Peptide | 1–21 | Secretion targeting | Cleaved extracellularly |
N-terminal Helix | 22–69 | Trimerization & heparin binding | KPKKIVNAKK motif; Lys-rich |
Coiled-Coil Domain | 70–99 | Homotrimer assembly | Triple α-helix; hydrophobic core |
C-type Lectin Domain | 100–202 | Calcium-dependent ligand binding (plasminogen, sulfated polysaccharides) | 8 β-strands; 2 α-helices; 3 disulfide bonds; 2 Ca²⁺ sites |
Tetranectin binds plasminogen via kringle 4 (KR4) with high specificity (Kd ≈ 10⁻⁷ M). Key residues include Lys148 and Thr149 in the CRD, which form hydrogen bonds with KR4’s lysine-binding pocket (LBP). Mutagenesis studies show:
Heparin binding localizes to the N-terminal domain (residues 6–15: KPKKIVNAKK), where lysine residues form electrostatic interactions with sulfate groups. Key features:
Table 3: Ligand-Binding Properties of Tetranectin
Ligand | Binding Site | Affinity (Kd) | Key Residues/Mechanisms |
---|---|---|---|
Plasminogen (KR4) | CRD (C-terminal domain) | ~0.1 µM | Lys148, Thr149; Ca²⁺-dependent; involves KR4 Arg32 |
Heparin | N-terminal (residues 6–15) | ~0.01 µM | Lys6, Lys9, Lys14; electrostatic; Ca²⁺-independent |
Angiostatin (K1–4) | CRD | ~0.5 µM | Shared with KR4; inhibits endothelial cell proliferation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7